![molecular formula C22H19NO3 B12575845 Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- CAS No. 196518-32-8](/img/structure/B12575845.png)
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- is a complex organic compound that features a benzoic acid core substituted with a pyrrole and a benzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- typically involves multi-step organic reactions. One common approach is the condensation of 4,5,7-trimethyl-2-benzofuran with a suitable pyrrole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic medium, elevated temperatures.
Reduction: LiAlH4, dry ether, room temperature.
Substitution: Halogens (Cl2, Br2), alkyl halides, Lewis acids (AlCl3).
Major Products
The major products of these reactions include various substituted benzoic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- has several applications in scientific research:
Mécanisme D'action
The mechanism by which benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trimethylbenzoic acid: Similar in structure but lacks the pyrrole and benzofuran moieties.
4-(5-(3,4,7-Trimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid: Contains a benzofuran and benzoic acid core but differs in the substituents and functional groups.
Uniqueness
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- is unique due to its combination of a benzoic acid core with both pyrrole and benzofuran moieties. This structural complexity contributes to its diverse chemical reactivity and potential for various applications in scientific research and industry .
Propriétés
Numéro CAS |
196518-32-8 |
|---|---|
Formule moléculaire |
C22H19NO3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-[5-(4,5,7-trimethyl-1-benzofuran-2-yl)-1H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H19NO3/c1-12-10-13(2)21-17(14(12)3)11-20(26-21)19-9-8-18(23-19)15-4-6-16(7-5-15)22(24)25/h4-11,23H,1-3H3,(H,24,25) |
Clé InChI |
AQLDIMXEYKJMHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1C)C=C(O2)C3=CC=C(N3)C4=CC=C(C=C4)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


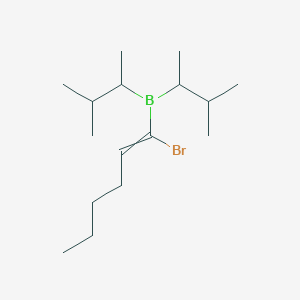

![5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate](/img/structure/B12575780.png)
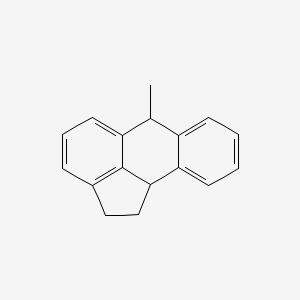
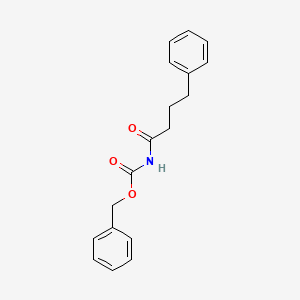
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)

![2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine](/img/structure/B12575808.png)
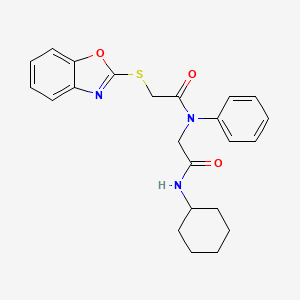
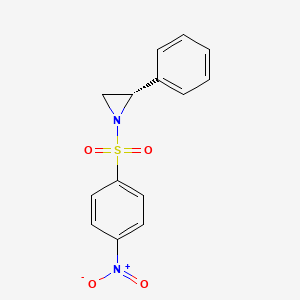
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
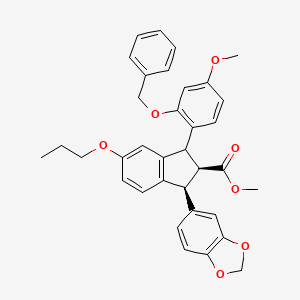
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
